molecular formula C20H17NO3 B194748 Monoacetyl bisacodyl CAS No. 72901-16-7

Monoacetyl bisacodyl

Cat. No. B194748
CAS RN: 72901-16-7
M. Wt: 319.4 g/mol
InChI Key: IGNJZSFTZVUILA-UHFFFAOYSA-N
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Description

Monoacetyl bisacodyl is a degradation product of bisacodyl . Bisacodyl is a member of the diphenylmethane family and is considered to be a stimulant laxative . It stimulates peristalsis, hinders the absorption of electrolytes, thereby increasing the water content in the stool, which results in the loosening of fecal masses and facilitates bowel movement .


Synthesis Analysis

Three new, simple, sensitive, and accurate stability-indicating methods were developed for quantitative determination of bisacodyl in the presence of its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), in enteric coated tablets, suppositories, and raw material .


Molecular Structure Analysis

The chemical formula of Monoacetyl bisacodyl is C20H17NO3 . Its exact mass is 319.12 and its molecular weight is 319.360 .


Chemical Reactions Analysis

Bisacodyl and its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), can be separated on silica gel plates using chloroform-acetone (9 + 1, v/v) as the mobile phase with ultraviolet detection of the separated bands at 223 nm .


Physical And Chemical Properties Analysis

The solubility of bisacodyl has been studied in various solvents. The maximum value was found in pure DMF, followed by the sequence of NMP > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > toluene > 1-butanol > n -propanol > methanol > ethanol > isopropanol .

Safety And Hazards

Bisacodyl is a commonly used over-the-counter stimulant laxative for occasional constipation . It is considered to be safe and well-tolerated .

properties

IUPAC Name

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNJZSFTZVUILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024525
Record name 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoacetyl bisacodyl

CAS RN

72901-16-7
Record name Monoacetyl bisacodyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOACETYL BISACODYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FH Metwally, M Abdelkawy… - Journal of AOAC …, 2007 - academic.oup.com
… simple, sensitive, and accurate stability-indicating methods were developed for quantitative determination of bisacodyl in the presence of its degradation products, monoacetyl bisacodyl …
Number of citations: 11 academic.oup.com
IA Naguib - Bulletin of Faculty of Pharmacy, Cairo University, 2011 - Elsevier
… to a comparative study that highlights their inherent characteristics via applying them to analysis of bisacodyl in the presence of its reported degradation products monoacetyl bisacodyl (I…
Number of citations: 16 www.sciencedirect.com

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